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Compound of Interest

Compound Name: 2-Allyl-4-ethoxyphenol

Cat. No.: B122652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Allyl-4-ethoxyphenol is a versatile aromatic compound with significant potential as a

building block in organic synthesis. Its structure, featuring a reactive phenol, an allyl group, and

an ethoxy moiety, allows for a variety of chemical transformations, making it a valuable

precursor for the synthesis of complex molecules, including novel drug candidates and

biologically active compounds. While direct literature on the synthetic applications of 2-Allyl-4-
ethoxyphenol is limited, its close structural analog, 2-allyl-4-methoxyphenol (eugenol), is

extensively studied. The reactivity patterns observed for eugenol serve as an excellent model

for predicting the synthetic utility of 2-Allyl-4-ethoxyphenol.

These application notes provide an overview of the potential synthetic transformations of 2-
Allyl-4-ethoxyphenol, including detailed experimental protocols adapted from established

procedures for its methoxy analog. The protocols and data presented herein are intended to

serve as a guide for researchers to explore the synthetic potential of this compound.
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Property Value

CAS Number 142875-24-9

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Appearance Pale yellow oil (predicted)

Boiling Point Not available

Solubility

Soluble in common organic solvents (e.g.,

ethanol, methanol, dichloromethane, ethyl

acetate)

Proposed Synthetic Applications & Protocols
The presence of three distinct functional groups in 2-Allyl-4-ethoxyphenol—the phenolic

hydroxyl, the allyl group, and the aromatic ring—offers multiple avenues for synthetic

modification.

Reactions at the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can be readily derivatized through various

reactions, including esterification and etherification, to introduce new functionalities and

modulate the biological activity of the resulting molecules.

Esterification of the phenolic hydroxyl group can be achieved using various carboxylic acids or

their derivatives. The Yamaguchi esterification is a mild and efficient method for the synthesis

of esters from sterically hindered alcohols and carboxylic acids.

Table 1: Proposed Yamaguchi Esterification of 2-Allyl-4-ethoxyphenol with Various Carboxylic

Acids
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Entry Carboxylic Acid Product
Proposed Yield (%)
[1]

1 Propionic Acid
2-Allyl-4-ethoxyphenyl

propionate
80-90

2 Butyric Acid
2-Allyl-4-ethoxyphenyl

butyrate
80-90

3 Isobutyric Acid
2-Allyl-4-ethoxyphenyl

isobutyrate
80-90

Experimental Protocol: General Procedure for Yamaguchi Esterification[1]

To a solution of the desired carboxylic acid (1.5 mmol) and triethylamine (1.5 mmol) in

anhydrous dichloromethane (10 mL) at room temperature, add 2,4,6-trichlorobenzoyl

chloride (1.5 mmol).

Stir the mixture at room temperature for 2 hours.

Add a solution of 2-Allyl-4-ethoxyphenol (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP)

(0.1 mmol) in anhydrous dichloromethane (5 mL).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated

aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired ester.
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Reactants

Process Product

2-Allyl-4-ethoxyphenol

Mixing in Dichloromethane

Carboxylic Acid

2,4,6-Trichlorobenzoyl chloride

Triethylamine

DMAP

Stirring at RT Work-up Purification 2-Allyl-4-ethoxyphenyl Ester

Click to download full resolution via product page

Caption: Workflow for the Yamaguchi esterification of 2-Allyl-4-ethoxyphenol.

The phenolic hydroxyl can be converted to an ether by reaction with an alkyl halide in the

presence of a base. This reaction is useful for introducing a variety of alkyl or substituted alkyl

groups.

Table 2: Proposed Williamson Ether Synthesis with 2-Allyl-4-ethoxyphenol
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Entry Alkyl Halide Base Product
Proposed
Yield (%)

1
Propargyl

bromide
K₂CO₃

1-(Allyloxy)-2-

ethoxy-4-

allylbenzene

>80

2 Benzyl bromide K₂CO₃

1-(Benzyloxy)-2-

ethoxy-4-

allylbenzene

>85

3
Ethyl

bromoacetate
K₂CO₃

Ethyl 2-((2-allyl-

4-

ethoxyphenyl)ox

y)acetate

>75

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a solution of 2-Allyl-4-ethoxyphenol (1.0 mmol) in anhydrous acetone or DMF (10 mL),

add potassium carbonate (1.5 mmol).

Stir the mixture at room temperature for 30 minutes.

Add the corresponding alkyl halide (1.1 mmol).

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel.
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Reactions Involving the Allyl Group
The allyl group is a versatile functional handle that can undergo a variety of transformations,

including isomerization, oxidation, and addition reactions.

The terminal double bond of the allyl group can be isomerized to the thermodynamically more

stable internal double bond to form the corresponding propenylphenol derivative.

Table 3: Proposed Isomerization of 2-Allyl-4-ethoxyphenol

Catalyst Solvent Product Proposed Yield (%)

KOH Ethanol
2-(Prop-1-en-1-yl)-4-

ethoxyphenol
>90

RuCl₂(PPh₃)₃ Toluene
2-(Prop-1-en-1-yl)-4-

ethoxyphenol
>95

Experimental Protocol: Base-Catalyzed Isomerization

Dissolve 2-Allyl-4-ethoxyphenol (1.0 mmol) in ethanol (10 mL).

Add potassium hydroxide (2.0 mmol).

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

Cool the mixture to room temperature and neutralize with dilute HCl.

Extract the product with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by column chromatography if necessary.
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2-Allyl-4-ethoxyphenol

2-(Prop-1-en-1-yl)-4-ethoxyphenol

Isomerization

Base (e.g., KOH)

Click to download full resolution via product page

Caption: Proposed isomerization of the allyl group.

The double bond of the allyl group can be epoxidized using a peroxy acid like meta-

chloroperoxybenzoic acid (m-CPBA) to form an oxirane, which is a useful intermediate for

further transformations.

Table 4: Proposed Epoxidation of 2-Allyl-4-ethoxyphenol

Reagent Solvent Product Proposed Yield (%)

m-CPBA Dichloromethane

2-(Oxiran-2-

ylmethyl)-4-

ethoxyphenol

>80

Experimental Protocol: Epoxidation with m-CPBA

Dissolve 2-Allyl-4-ethoxyphenol (1.0 mmol) in dichloromethane (10 mL) and cool the

solution to 0 °C in an ice bath.

Add a solution of m-CPBA (1.2 mmol) in dichloromethane (5 mL) dropwise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours,

monitoring by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate.

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution

and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel.

Reactions on the Aromatic Ring
The electron-rich aromatic ring of 2-Allyl-4-ethoxyphenol can undergo electrophilic

substitution reactions such as nitration and bromination. The positions of substitution will be

directed by the activating hydroxyl and ethoxy groups.

Nitration of the aromatic ring can introduce a nitro group, which can be further transformed into

other functional groups, such as an amino group.

Table 5: Proposed Nitration of 2-Allyl-4-ethoxyphenol

Nitrating Agent Conditions Major Product Proposed Yield (%)

HNO₃ / Acetic Acid 0 °C to RT
2-Allyl-4-ethoxy-5-

nitrophenol
Moderate to Good

Experimental Protocol: Nitration

Dissolve 2-Allyl-4-ethoxyphenol (1.0 mmol) in glacial acetic acid (5 mL) and cool to 0 °C.

Add a solution of nitric acid (1.1 mmol) in glacial acetic acid (2 mL) dropwise, keeping the

temperature below 5 °C.

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours,

monitoring by TLC.

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel.
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Conclusion
2-Allyl-4-ethoxyphenol is a promising building block for organic synthesis with multiple

reactive sites that can be selectively functionalized. The protocols provided in these application

notes, based on the well-established chemistry of its methoxy analog, eugenol, offer a starting

point for exploring its synthetic utility. Researchers are encouraged to adapt and optimize these

procedures to suit their specific synthetic goals, potentially leading to the discovery of novel

molecules with interesting biological and material properties.

Disclaimer: The experimental protocols and quantitative data presented here for 2-Allyl-4-
ethoxyphenol are proposed based on analogous reactions of similar compounds. Actual

results may vary, and appropriate optimization and characterization are necessary. Always

follow standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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